molecular formula C9H11N3O2 B13898430 6-Amino-4-(2-methoxyethoxy)nicotinonitrile

6-Amino-4-(2-methoxyethoxy)nicotinonitrile

Cat. No.: B13898430
M. Wt: 193.20 g/mol
InChI Key: PJAYZQCDQDWOHK-UHFFFAOYSA-N
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Description

6-Amino-4-(2-methoxyethoxy)nicotinonitrile is a chemical compound with the molecular formula C9H12N4O. It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 6th position and a 2-methoxyethoxy group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(2-methoxyethoxy)nicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the substitution of the chlorine atom with the 2-methoxyethoxy group. The resulting intermediate is then treated with ammonia to introduce the amino group at the 6th position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(2-methoxyethoxy)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-4-(2-methoxyethoxy)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-4-(2-methoxyethoxy)nicotinonitrile involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-4-(2-methoxyethoxy)nicotinonitrile is unique due to the presence of both the amino and 2-methoxyethoxy groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

6-amino-4-(2-methoxyethoxy)pyridine-3-carbonitrile

InChI

InChI=1S/C9H11N3O2/c1-13-2-3-14-8-4-9(11)12-6-7(8)5-10/h4,6H,2-3H2,1H3,(H2,11,12)

InChI Key

PJAYZQCDQDWOHK-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=NC=C1C#N)N

Origin of Product

United States

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